molecular formula C13H10N2O4 B12949613 6-(Acetyloxy)-4-hydroxy-7-methoxy-3-quinolinecarbonitrile

6-(Acetyloxy)-4-hydroxy-7-methoxy-3-quinolinecarbonitrile

Cat. No.: B12949613
M. Wt: 258.23 g/mol
InChI Key: WUQPBTWGWXJOPS-UHFFFAOYSA-N
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Description

6-(Acetyloxy)-4-hydroxy-7-methoxy-3-quinolinecarbonitrile is an organic compound with a complex structure that includes an acetyloxy group, a hydroxy group, a methoxy group, and a quinolinecarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Acetyloxy)-4-hydroxy-7-methoxy-3-quinolinecarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of a hydroxyquinoline derivative with acetic anhydride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Acetyloxy)-4-hydroxy-7-methoxy-3-quinolinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinone derivatives, while reduction of the nitrile group can produce amines .

Scientific Research Applications

6-(Acetyloxy)-4-hydroxy-7-methoxy-3-quinolinecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Acetyloxy)-4-hydroxy-7-methoxy-3-quinolinecarbonitrile involves its interaction with specific molecular targets. The acetyloxy group can act as a protecting group for the hydroxy functionality, allowing selective reactions at other sites. The quinolinecarbonitrile core can interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxyquinoline: Lacks the acetyloxy and methoxy groups, making it less versatile in certain reactions.

    4-Hydroxy-7-methoxyquinoline: Similar structure but without the nitrile group, affecting its reactivity and applications.

    6-Acetyloxyquinoline:

Uniqueness

6-(Acetyloxy)-4-hydroxy-7-methoxy-3-quinolinecarbonitrile is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

(3-cyano-7-methoxy-4-oxo-1H-quinolin-6-yl) acetate

InChI

InChI=1S/C13H10N2O4/c1-7(16)19-12-3-9-10(4-11(12)18-2)15-6-8(5-14)13(9)17/h3-4,6H,1-2H3,(H,15,17)

InChI Key

WUQPBTWGWXJOPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OC

Origin of Product

United States

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